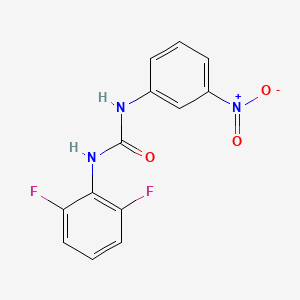![molecular formula C22H19NO B14206074 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide CAS No. 785815-16-9](/img/structure/B14206074.png)
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is an organic compound with the molecular formula C22H19NO It is a benzamide derivative, characterized by the presence of a benzene ring substituted with a methyl group and a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.
Industrial Production Methods
In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts, such as diatomite earth@IL/ZrCl4, can enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols.
科学研究应用
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It may be used in the development of pharmaceutical agents due to its structural properties.
Industry: It is utilized in the production of materials such as plastics and rubber.
作用机制
The mechanism of action of 4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
Benzenamine, 4-(2-phenylethenyl)-: This compound shares a similar structure but lacks the methyl group on the benzene ring.
Benzamide, N-methyl-N-phenyl-: This compound has a similar benzamide structure but with different substituents.
Uniqueness
4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the methyl and phenylethenyl groups can enhance its interactions with various molecular targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
785815-16-9 |
|---|---|
分子式 |
C22H19NO |
分子量 |
313.4 g/mol |
IUPAC 名称 |
4-methyl-N-[2-(2-phenylethenyl)phenyl]benzamide |
InChI |
InChI=1S/C22H19NO/c1-17-11-14-20(15-12-17)22(24)23-21-10-6-5-9-19(21)16-13-18-7-3-2-4-8-18/h2-16H,1H3,(H,23,24) |
InChI 键 |
RBQDGTDQSWQWLT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(Phenoxycarbonyl)amino]-2-(thiophen-2-yl)ethyl methanesulfonate](/img/structure/B14205992.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)

![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
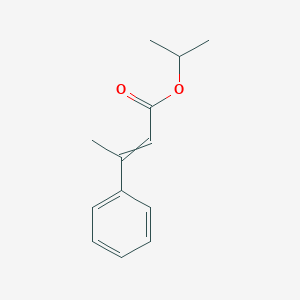
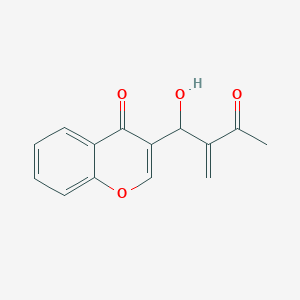
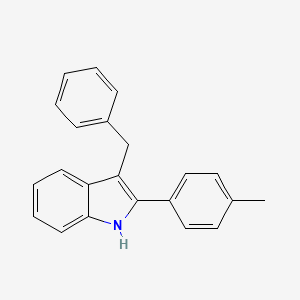
![4-(Methylsulfanyl)-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14206012.png)
![2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14206020.png)
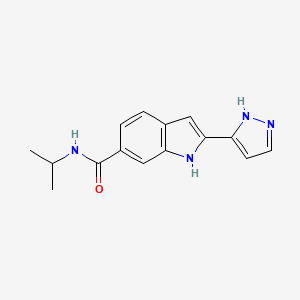

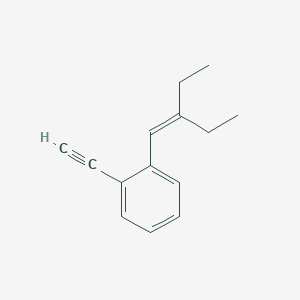
![(3S)-N-cyclopentyl-N-[(2,5-dimethylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B14206056.png)
